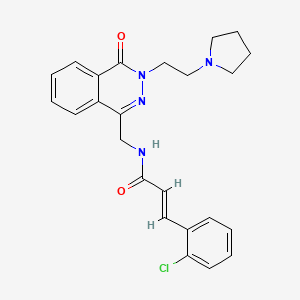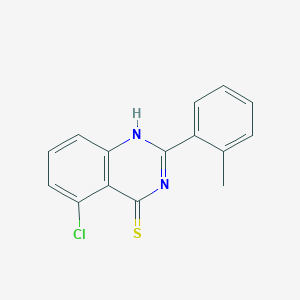
5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol is a chemical compound with the molecular formula C15H11ClN2S . It has a molecular weight of 286.78 .
Synthesis Analysis
Quinazolinone and quinazoline derivatives, which include 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol, can be synthesized through a variety of methods . One efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol consists of 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol are not mentioned in the search results, quinazoline derivatives in general have been noted for their broad spectrum of pharmacological activities . This suggests that they may undergo a variety of chemical reactions depending on the specific conditions and reactants present.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol is a compound whose synthesis involves complex reactions, highlighting its potential for biological activity. For instance, the synthesis of quinazoline derivatives, including variations with chlorine atoms and specific substituents, has been detailed, showcasing the compound's foundational role in creating biologically active molecules (Párkányi & Schmidt, 2000). These compounds are characterized through various spectroscopic methods, providing a comprehensive understanding of their chemical structure and potential for further applications.
Pharmacological Potential
The research has explored the pharmacological aspects of quinazoline derivatives, indicating their potential in antimicrobial, analgesic, and anti-inflammatory treatments. For example, some novel quinazoline derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties, revealing the importance of specific substituents for these activities (Dash et al., 2017). Additionally, the structural modification of quinazoline compounds to include 5-chloro-2-(2-methylphenyl)quinazoline-4-thiol could potentially enhance these pharmacological effects.
Anticancer and Antioxidant Activities
Quinazoline derivatives, including structures related to 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol, have shown promising anticancer and antioxidant activities. The cytotoxicity and DNA damage potential of certain quinazoline derivatives on human cancer cell lines have been studied, indicating their potential as anticancer agents (Ovádeková et al., 2005). Furthermore, the antioxidant and anti-inflammatory properties of azolopyrimidoquinolines and pyrimidoquinazolines have been evaluated, underscoring the diverse biological activities of quinazoline-based compounds (El-Gazzar et al., 2009).
Antimicrobial Applications
The development of novel structural scaffolds, such as quinazolone thiazoles, has shown potential in tackling Gram-negative bacterial infections. These compounds, related to the quinazoline structure, have demonstrated bacteriostatic efficiencies and low resistance potential, making them promising candidates for new antibacterial agents (Wang et al., 2021).
Zukünftige Richtungen
The future directions for research on 5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Given their broad spectrum of pharmacological activities, these compounds could be promising candidates for the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
5-chloro-2-(2-methylphenyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c1-9-5-2-3-6-10(9)14-17-12-8-4-7-11(16)13(12)15(19)18-14/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQARKXKWOSFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=S)C3=C(N2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-methylphenyl)quinazoline-4-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

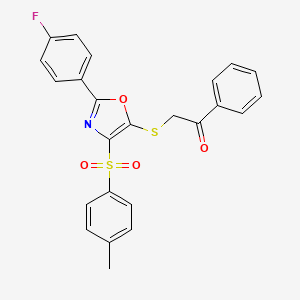
![N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2863404.png)
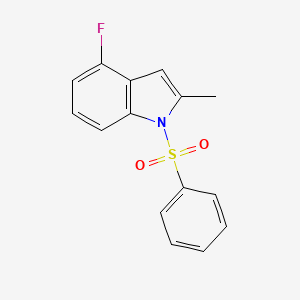
![4-butoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2863406.png)
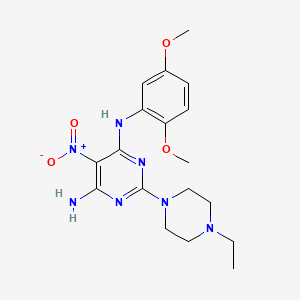
![[(1R,2R,3S,6S,8R)-2-(Benzoyloxymethyl)-8-methyl-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-1-yl] sulfite](/img/structure/B2863410.png)
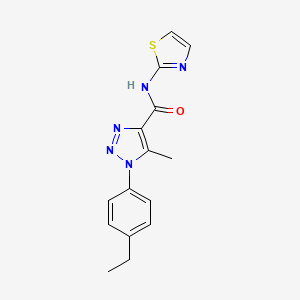
![N-(2,5-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2863413.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863414.png)
![4-([(1-Ethyl-1H-pyrazol-5-yl)methyl]aminomethyl)benzoic acid hydrochloride](/img/structure/B2863417.png)
![2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one](/img/structure/B2863419.png)
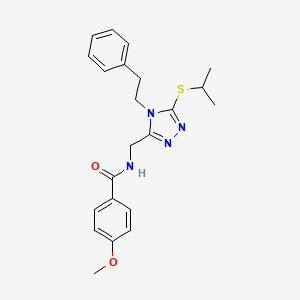
![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2863421.png)
